molecular formula C20H31N3O2 B2898272 N-(4-Tert-butylphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide CAS No. 2320887-95-2

N-(4-Tert-butylphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide

货号 B2898272
CAS 编号: 2320887-95-2
分子量: 345.487
InChI 键: FMNKCXUNCJAEAL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-Tert-butylphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

作用机制

TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival and proliferation of cancer cells. By inhibiting BTK, TAK-659 disrupts the signaling pathways that promote cancer cell growth and survival, leading to cell death.
Biochemical and Physiological Effects
TAK-659 has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the proliferation and migration of cancer cells. It has also been shown to enhance the anti-tumor activity of other cancer therapies, such as chemotherapy and immunotherapy.

实验室实验的优点和局限性

One of the main advantages of TAK-659 is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. However, TAK-659 has also been shown to have limited efficacy in certain types of cancer, and its use may be limited by the development of resistance.

未来方向

Future research on TAK-659 will focus on several areas, including:
1. Combination Therapy: TAK-659 has shown promising results in combination with other cancer therapies, such as chemotherapy and immunotherapy. Future studies will explore the optimal combination strategies to enhance the anti-tumor activity of TAK-659.
2. Resistance Mechanisms: Resistance to BTK inhibitors is a major challenge in cancer treatment. Future research will focus on identifying the mechanisms of resistance to TAK-659 and developing strategies to overcome it.
3. Clinical Trials: TAK-659 is currently being evaluated in clinical trials for the treatment of various types of cancer. Future studies will focus on the safety and efficacy of TAK-659 in larger patient populations.
In conclusion, TAK-659 is a promising small molecule inhibitor that has shown efficacy in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer. Its selective inhibition of BTK makes it a promising candidate for combination therapy with other cancer treatments. Future research will focus on identifying the mechanisms of resistance to TAK-659 and developing strategies to overcome it, as well as evaluating its safety and efficacy in larger patient populations.

合成方法

The synthesis of TAK-659 involves the reaction of 4-tert-butylphenyl isocyanate with 3-(4-methoxypiperidin-1-yl)azetidine-1-carboxylic acid. The reaction is carried out in the presence of a base and a solvent, resulting in the formation of TAK-659 as a white solid.

科学研究应用

TAK-659 has been extensively studied for its potential use in the treatment of various types of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has demonstrated efficacy in preclinical models of lymphoma, leukemia, and solid tumors.

属性

IUPAC Name

N-(4-tert-butylphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O2/c1-20(2,3)15-5-7-16(8-6-15)21-19(24)23-13-17(14-23)22-11-9-18(25-4)10-12-22/h5-8,17-18H,9-14H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNKCXUNCJAEAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CC(C2)N3CCC(CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Tert-butylphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。